N-(3-Phenylsalicylidene)-4-iodoaniline
Overview
Description
N-(3-Phenylsalicylidene)-4-iodoaniline, also known as NPSI, is a phenylsalicylidene-containing organic compound that has a wide range of applications in scientific research. NPSI is a versatile compound that has been used in a variety of fields such as biochemistry, biophysics, and drug delivery. It has been used as a model compound for studying protein-ligand interactions and for the synthesis of novel drugs. It is also used in the study of biocatalysis and enzyme-catalyzed reactions.
Mechanism of Action
The mechanism of action of N-(3-Phenylsalicylidene)-4-iodoaniline is not fully understood. It is believed to interact with proteins and enzymes through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. N-(3-Phenylsalicylidene)-4-iodoaniline is also believed to interact with small molecules through hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
N-(3-Phenylsalicylidene)-4-iodoaniline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and antioxidant properties. In addition, N-(3-Phenylsalicylidene)-4-iodoaniline has been shown to have anti-cancer properties and to be a potential therapeutic agent for the treatment of certain types of cancer.
Advantages and Limitations for Lab Experiments
N-(3-Phenylsalicylidene)-4-iodoaniline has several advantages for lab experiments. It is a stable compound that is easy to synthesize and is non-toxic. It is also a versatile compound that can be used in a variety of experiments. However, it has some limitations. It is not very soluble in water and can be difficult to work with in aqueous solutions. In addition, it can be difficult to obtain pure samples of N-(3-Phenylsalicylidene)-4-iodoaniline.
Future Directions
N-(3-Phenylsalicylidene)-4-iodoaniline has a wide range of potential applications in the future. It could be used to develop new drugs and drug delivery systems. It could also be used to study the structure and function of proteins and enzymes. In addition, it could be used to study the interactions between proteins and small molecules. N-(3-Phenylsalicylidene)-4-iodoaniline could also be used to study the biochemical and physiological effects of other compounds. Finally, it could be used to develop new biocatalysts and enzyme-catalyzed reactions.
Scientific Research Applications
N-(3-Phenylsalicylidene)-4-iodoaniline has been widely used in a variety of scientific research fields. It has been used in the study of protein-ligand interactions, enzyme-catalyzed reactions, and drug delivery. It has also been used in the study of biocatalysis, biochemistry, and biophysics. N-(3-Phenylsalicylidene)-4-iodoaniline has been used to study the interactions between proteins and small molecules, and it has been used to study the structure and function of enzymes. It has also been used to study the structure and function of drug delivery systems.
properties
IUPAC Name |
2-[(4-iodophenyl)iminomethyl]-6-phenylphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14INO/c20-16-9-11-17(12-10-16)21-13-15-7-4-8-18(19(15)22)14-5-2-1-3-6-14/h1-13,22H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBSOSAAODSFQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2O)C=NC3=CC=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Phenylsalicylidene)-4-iodoaniline |
Synthesis routes and methods I
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Synthesis routes and methods II
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